5-BROMO-1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE
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Overview
Description
5-BROMO-1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-BROMO-1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE involves several steps. One common method includes the bromination of 2-methoxy-4-methylpyridine followed by a series of reactions to introduce the methoxy and methylsulfanyl groups . The reaction conditions typically involve the use of bromine and sodium acetate in an organic solvent such as ethyl acetate, followed by purification through column chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
5-BROMO-1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound is being studied for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 5-BROMO-1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. Indole derivatives typically bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-BROMO-1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-2,3-DIHYDRO-1H-INDOLE include other indole derivatives such as:
- 5-Bromo-2-methoxy-4-methylpyridine
- 1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene
- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(5-bromo-2,3-dihydroindol-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2S/c1-21-16-10-13(22-2)4-5-14(16)17(20)19-8-7-11-9-12(18)3-6-15(11)19/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGVZJWWCAWQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCC3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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